molecular formula C20H25NO2 B2501413 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide CAS No. 301690-42-6

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide

Cat. No.: B2501413
CAS No.: 301690-42-6
M. Wt: 311.425
InChI Key: DRZYAHVRNYUSNT-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-(4-ethylphenyl)acetamide is a phenoxy acetamide derivative characterized by a tert-butyl-substituted phenoxy group and a 4-ethylphenyl acetamide moiety. Its structure imparts unique physicochemical properties, including moderate lipophilicity (logP ≈ 3–4, estimated) due to the bulky tert-butyl group, which may enhance membrane permeability compared to simpler acetamides.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-15-6-10-17(11-7-15)21-19(22)14-23-18-12-8-16(9-13-18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYAHVRNYUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-tert-butylphenol with 4-ethylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-tert-butylphenol is reacted with acetic anhydride to form 4-tert-butylphenyl acetate.

    Step 2: 4-tert-butylphenyl acetate is then reacted with 4-ethylphenylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Modafinil Analogs (Psychostimulant Activity)

  • 4d: 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide Structural Difference: Replaces the tert-butylphenoxy group with a benzhydrylsulfinyl moiety. Activity: Acts as a psychostimulant, reducing immobility time (IT) in the forced swim test (FST) and showing anxiogenic effects in the elevated plus maze (EPM) .

Antimicrobial Phenoxy Acetamides

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
    • Structural Difference : Incorporates a benzo[d]thiazole sulfonyl-piperazine group.
    • Activity : Exhibits strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) .
    • Comparison : The absence of a thiazole sulfonyl group in the target compound suggests reduced antimicrobial efficacy, highlighting the importance of electron-withdrawing substituents for antibacterial activity.

Wnt/β-Catenin Inhibitors

  • iCRT3: 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide Structural Difference: Features an oxazole-thioether scaffold instead of a phenoxy group. Activity: Inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokines in macrophages . Comparison: The tert-butylphenoxy group may alter binding affinity to β-catenin compared to iCRT3’s oxazole moiety, suggesting divergent therapeutic applications.

Orco Agonists

  • VUAA1: N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structural Difference: Replaces the phenoxy group with a triazolylthio group. Activity: Activates insect odorant receptor co-receptors (Orco), used as a research tool in olfaction studies . Comparison: The oxygen atom in the target compound’s phenoxy group may reduce sulfur-mediated receptor interactions critical for Orco activation.

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Key Substituents
Target Compound ~325 ~3.5 Not reported 4-tert-butylphenoxy, 4-ethylphenyl
4c (Modafinil analog) ~380 ~4.2 Not reported Benzhydrylsulfonyl, 4-chlorophenyl
Compound 47 ~490 ~2.8 Not reported Benzo[d]thiazole sulfonyl
iCRT3 ~430 ~3.0 Not reported Oxazole-thioether
VUAA1 ~385 ~2.5 Not reported Triazolylthio, pyridinyl

*logP values are estimated based on structural features.

Biological Activity

2-(4-tert-butylphenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a tert-butyl group and an ethylphenyl group attached to an acetamide moiety. The synthesis typically involves the reaction of 4-tert-butylphenol with 4-ethylphenylamine in the presence of acetic anhydride under controlled conditions.

Synthetic Route

  • Reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenyl acetate.
  • Subsequent reaction with 4-ethylphenylamine to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate biological pathways by binding to these targets, influencing physiological processes such as inflammation, pain modulation, and potentially cancer progression .

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory disorders.
  • Anticancer Properties : The compound has shown promise in reducing tumor growth in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyCell Line/ModelIC50 (µM)Findings
OVCAR-4 (ovarian cancer)5.67 ± 0.57Reduced VEGF concentration by 85%
Huh7 (hepatocellular carcinoma)9.24Induced apoptosis via BAX upregulation
HEK293 (human embryonic kidney)1.9Inhibitory activity against RAGE

The studies indicate a significant reduction in tumor markers and enhanced apoptosis in cancer models, suggesting a robust anticancer effect.

Comparison with Related Compounds

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
2-(4-tert-butylphenoxy)-N-(4-methylphenyl)acetamideSimilar structure with methyl groupModerate anticancer activity
2-(4-tert-butylphenoxy)-N-(4-isopropylphenyl)acetamideSimilar structure with isopropyl groupEnhanced anti-inflammatory effects

These comparisons illustrate the unique biological profile conferred by the ethyl group in the target compound.

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